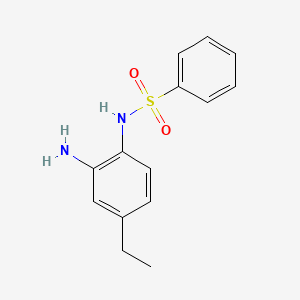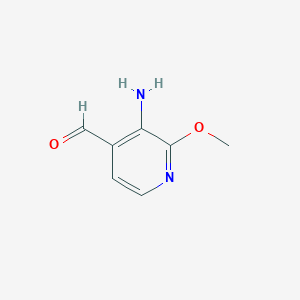![molecular formula C12H18ClN3OSi B13993629 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[3,4-b]pyridine, which is a fused heterocyclic compound containing both pyrazole and pyridine rings
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reaction of 4-chloropyrazolo[3,4-b]pyridine with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The chloro group and the pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine include:
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar structure but different ring fusion.
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Another derivative with a boronic acid group, offering different reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18ClN3OSi |
|---|---|
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
2-[(4-chloropyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-12-10(8-15-16)11(13)4-5-14-12/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
LXUBVELWZNTJEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=NC=CC(=C2C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)



![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)


![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)


